molecular formula C11H13BrClN B13549825 2-(2-Bromo-4-chlorophenyl)piperidine

2-(2-Bromo-4-chlorophenyl)piperidine

Cat. No.: B13549825
M. Wt: 274.58 g/mol
InChI Key: QRUFOQQYSSSFMD-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)piperidine typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reductive amination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to bind to various enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-chlorophenyl)piperidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)piperidine

InChI

InChI=1S/C11H13BrClN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

QRUFOQQYSSSFMD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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